
Alisol B
Übersicht
Beschreibung
Alisol B is a triterpenoid compound derived from the rhizome of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-proliferative, and hepatoprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alisol B can be isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection. The two-phase solvent system used for this separation consists of n-hexane, ethyl acetate, methanol, and water in a ratio of 10:2:10:7 .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of Alisma orientale rhizomes using supercritical fluid extraction followed by high-speed countercurrent chromatography. This method ensures high purity and yield of this compound .
Analyse Chemischer Reaktionen
Hydrolysis of Alisol B 23-Acetate (AB23A)
AB23A, a major precursor of this compound in Rhizoma Alismatis, undergoes rapid hydrolysis to form this compound in human biological systems .
Key Reaction Details
-
Enzymes Involved :
-
Reaction Conditions :
-
Outcome : AB23A → this compound via deacetylation at position 23 .
Reaction Type | Enzymes/Agents | Half-life | Product |
---|---|---|---|
Hydrolysis | hBchE, hCES, hSA | 41–115 min | This compound |
Structural Modifications of this compound Derivatives
This compound 23-acetate (AB23A) undergoes chemical transformations to yield bioactive derivatives:
Epoxidation
-
Reaction : AB23A reacts with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane.
-
Product : 13β,17β-epoxy-23-acetate-alisol B (epoxide derivative) .
Amination at C-3
-
Reaction : AB23A reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/MeOH.
Deacetylation
Modification Type | Reagent | Conditions | Product |
---|---|---|---|
Epoxidation | mCPBA | CH₂Cl₂, RT | 13β,17β-epoxy-23-acetate-alisol B |
Amination | NH₂OH·HCl/pyridine | MeOH, RT | C-3 aminated AB23A derivative |
Deacetylation | NaOH | Basic conditions | This compound |
Oxidative Metabolism
This compound undergoes cytochrome P450 (CYP)-mediated oxidative metabolism, though specific pathways remain understudied in humans. In animal models, CYP enzymes metabolize this compound into oxidative derivatives .
Covalent Modification of Human Serum Albumin (hSA)
AB23A covalently modifies multiple lysine residues of hSA during hydrolysis, indicating pseudo-esterase activity. This interaction does not alter this compound’s FXR agonist effects .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Alisol B exhibits a range of biological activities, including:
- Anti-tumor Effects : this compound has been identified as a potent inducer of autophagy in cancer cells. It activates the CaMKK-AMPK-mTOR signaling pathway, leading to increased autophagic flux and cell death across various cancer cell lines. This property positions this compound as a promising candidate for cancer therapy .
- Renal Protection : Recent studies indicate that this compound can alleviate acute kidney injury (AKI) induced by cisplatin through the inhibition of soluble epoxide hydrolase (sEH). This mechanism involves the modulation of p53, NF-κB, and Nrf2 signaling pathways, suggesting its potential as a therapeutic agent for renal diseases .
- Anti-inflammatory Effects : this compound demonstrates anti-inflammatory properties by reducing inflammatory cytokines and oxidative stress markers in various models. Its ability to modulate immune responses makes it relevant in treating conditions like asthma and other inflammatory diseases .
Case Study 1: Cancer Therapeutics
In a study examining the effects of this compound on cancer cell lines, it was found that treatment led to significant cell cycle arrest at the G1 phase and increased autophagic activity. The study highlighted that this compound could potentially be developed into a prodrug for cancer therapy, similar to thapsigargin .
Case Study 2: Acute Kidney Injury
A mouse model of cisplatin-induced AKI was utilized to investigate the protective effects of this compound. Results showed that this compound significantly reduced renal tubular apoptosis and inflammatory responses, indicating its therapeutic potential in preventing kidney damage .
Case Study 3: Allergic Asthma
Research involving an ovalbumin-induced allergic asthma model demonstrated that this compound 23-acetate effectively suppressed immune responses and reduced airway inflammation. This suggests its potential use in treating allergic conditions .
Data Tables
The following table summarizes key findings from various studies on this compound:
Wirkmechanismus
Alisol B exerts its effects through multiple molecular pathways:
Autophagy and Apoptosis: Induces autophagy and apoptosis in cancer cells by mobilizing intracellular calcium and activating the CaMKK-AMPK-mammalian target of rapamycin pathway.
Endoplasmic Reticulum Stress: Disrupts calcium homeostasis, leading to endoplasmic reticulum stress and unfolded protein responses.
Lipid Metabolism: Regulates the RARα-PPARγ-CD36 cascade to alleviate hepatocyte lipid accumulation and lipotoxicity.
Vergleich Mit ähnlichen Verbindungen
Alisol B is often compared with other triterpenoids such as Alisol A and Alisol C:
Uniqueness: this compound stands out due to its potent autophagy-inducing properties and its ability to modulate multiple molecular pathways, making it a versatile compound for various therapeutic applications .
Biologische Aktivität
Alisol B, a natural triterpenoid derived from the rhizome of Alisma orientale, has garnered significant attention in recent years due to its diverse biological activities, particularly in cancer treatment and metabolic disorders. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound exhibits multiple mechanisms through which it exerts its biological effects:
- Induction of Autophagy : this compound has been identified as a potent inducer of autophagy across various cancer cell lines. It activates the CaMKK-AMPK-mTOR signaling pathway, leading to increased autophagic flux and cell cycle arrest at the G1 phase, ultimately resulting in apoptosis .
- Calcium Mobilization : The compound induces calcium mobilization from internal stores, which is critical for triggering autophagy and endoplasmic reticulum (ER) stress responses. This disruption in calcium homeostasis contributes to apoptotic cell death .
- Regulation of Lipid Metabolism : this compound has demonstrated protective effects against non-alcoholic steatohepatitis (NASH) by regulating the RARα-PPARγ-CD36 transcriptional cascade. It reduces lipid accumulation in hepatocytes and decreases inflammatory cytokine levels, thereby ameliorating liver injury .
- Anti-inflammatory Effects : The compound shows anti-inflammatory properties by modulating various signaling pathways, including the JNK/NF-κB pathway, which is involved in the expression of pro-inflammatory cytokines .
In Vitro Studies
Several studies have highlighted the efficacy of this compound in vitro:
- Cancer Cell Lines : In experiments involving different cancer cell lines, this compound treatment resulted in increased autophagic activity and significant cell death. It was found to be more effective than other compounds tested, establishing it as a promising candidate for cancer therapy .
- Metabolic Disorders : In hepatocyte models, this compound reduced lipid accumulation induced by palmitate and alleviated lipotoxicity through CD36 suppression. This effect was linked to enhanced expression of RARα and downregulation of PPARγ .
In Vivo Studies
Recent animal studies have provided further insights into the therapeutic potential of this compound:
- NASH Models : In murine models of NASH, this compound administration resulted in significant reductions in hepatic steatosis and inflammation. Histological analyses revealed decreased collagen deposition and improved liver function markers (ALT and AST levels) after treatment .
- Colorectal Cancer Models : this compound 23-acetate (AB23A), a derivative of this compound, was shown to reduce tumor burden and alleviate symptoms in azoxymethane/dextran sodium sulfate (AOM/DSS)-induced colorectal cancer models. The treatment led to improvements in histopathological scores compared to control groups .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Hepatocyte Lipotoxicity : A study demonstrated that this compound effectively decreased palmitate-induced lipid accumulation in primary mouse hepatocytes through CD36 suppression and regulation of the RARα pathway .
- Cancer Therapeutics : In gastric cancer cells (AGS), AB23A showed significant anticancer efficacy through cell viability assays and apoptosis-related assays, indicating its potential as a therapeutic agent against gastric cancer .
Q & A
Q. What standardized methodologies are recommended for studying Alisol B's effects on cellular pathways in cancer and metabolic diseases?
Basic Research Question
Key methodologies include:
- Flow cytometry for cell cycle analysis (e.g., G0/G1 arrest in colorectal cancer cells) .
- Western blotting to quantify apoptosis-related proteins (e.g., caspase-3, Bcl-2) and autophagy markers (LC3-II) .
- LC-MS/MS for metabolite profiling, such as measuring EpFA/DHET ratios to assess sEH inhibition .
- Immunofluorescence microscopy to detect DNA damage markers (e.g., γH2AX) and oxidative stress (ROS) .
Best Practice : Validate findings using complementary assays (e.g., TUNEL + Annexin V/PI staining for apoptosis confirmation) .
Q. How does this compound modulate lipid metabolism in non-alcoholic steatohepatitis (NASH), and what experimental models are most relevant?
Advanced Research Question
this compound suppresses hepatic CD36 expression via the RARα-PPARγ cascade , reducing lipid uptake and oxidative stress in hepatocytes .
Methodological Recommendations :
- Use primary hepatocytes for in vitro lipid accumulation assays (e.g., palmitate-induced steatosis) .
- Employ murine NASH models (e.g., DIO+CCl4 or CDA diets) to assess fibrosis and inflammation .
- Combine RNA-seq with siRNA knockdown (e.g., RARα) to validate pathway interactions .
Q. What techniques confirm this compound's direct interaction with soluble epoxide hydrolase (sEH)?
Advanced Research Question
Target engagement is validated through:
- Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) to confirm binding stability .
- Surface Plasmon Resonance (SPR) for affinity quantification (KD = 1.32 μM) .
- Mutagenesis (e.g., Gln384Ala mutation in sEH) to identify critical binding residues .
Data Interpretation : Correlate sEH inhibition with elevated EET levels (via LC-MS/MS) to confirm functional relevance .
Q. How can researchers resolve contradictions in this compound's reported mechanisms across different disease models?
Advanced Research Question
For example, this compound inhibits sEH in kidney injury but downregulates CD36 in NASH . To reconcile:
- Conduct tissue-specific proteomics to identify dominant pathways in each context.
- Use conditional knockout models (e.g., sEH⁻/⁻ or CD36⁻/⁻ mice) to isolate mechanistic contributions.
- Apply multi-omics integration (transcriptomics + metabolomics) to uncover crosstalk between lipid metabolism and epoxide hydrolase systems .
Q. What dose-response parameters optimize this compound's efficacy in vitro?
Basic Research Question
- Cancer studies : 10–40 μM for apoptosis induction (e.g., MDA-MB-231 cells) .
- Hepatoprotection : 20–30 μM in primary hepatocytes to reduce lipid accumulation .
Critical Considerations : - Perform time-course assays to distinguish acute vs. chronic effects (e.g., autophagy peaks at 24 h in breast cancer cells ).
- Include solubility controls (e.g., DMSO concentration ≤0.1%) to avoid vehicle toxicity .
Q. How does this compound induce G1 phase cell cycle arrest, and what markers should be monitored?
Basic Research Question
Mechanisms include cyclin D1 downregulation and p21/p27 upregulation .
Key Markers :
- Flow cytometry for phase distribution (G0/G1 vs. S phase) .
- Western blot for cyclins (A, D1) and CDK inhibitors .
Advanced Tip : Combine with EdU incorporation assays to quantify S-phase progression .
Q. What strategies validate this compound's anti-fibrotic effects in vivo?
Advanced Research Question
- Histopathology : Sirius Red staining for collagen deposition in liver/kidney tissues .
- qPCR for fibrosis markers (e.g., α-SMA, TGF-β) .
- Hydroxyproline assays to quantify collagen content .
Model Selection : Use CCl4-induced fibrosis for acute injury or high-fat diets for chronic NASH .
Q. How does this compound regulate retinol metabolism, and what analytical tools are required?
Advanced Research Question
this compound enhances RARα expression, indirectly suppressing PPARγ-CD36 signaling .
Methodology :
- Chromatin Immunoprecipitation (ChIP) to assess RARα binding to HNF4α/PPARγ promoters.
- Retinol-binding protein (RBP4) ELISA to monitor retinol transport .
- Retinoic acid-responsive luciferase reporters to quantify RARα activation .
Q. What statistical approaches are robust for analyzing this compound's multi-target effects?
Basic Research Question
- ANOVA with Tukey's post hoc test for dose-response comparisons .
- Principal Component Analysis (PCA) to identify dominant bioactive components in this compound extracts .
- Probit regression for IC50 calculation in cytotoxicity assays .
Q. How can researchers differentiate this compound's direct vs. indirect effects on apoptosis and autophagy?
Advanced Research Question
- Pharmacological inhibitors : Use caspase inhibitors (e.g., Z-VAD-FMK) to block apoptosis and assess residual autophagy .
- LC3-II turnover assays (with/without lysosomal inhibitors like chloroquine) to measure autophagic flux .
- Co-immunoprecipitation to study Bcl-2/Beclin-1 interactions in apoptosis-autophagy crosstalk .
Eigenschaften
CAS-Nummer |
18649-93-9 |
---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(8S,9S,10S,11S,14R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21?,22?,24+,25?,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
GBJKHDVRXAVITG-DXYWBWDESA-N |
SMILES |
CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Isomerische SMILES |
C[C@H](CC(C1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |
Kanonische SMILES |
CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Synonyme |
alisol B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.